molecular formula C10H11NO3S B15309563 4-((2-Nitrophenyl)thio)butan-2-one

4-((2-Nitrophenyl)thio)butan-2-one

Cat. No.: B15309563
M. Wt: 225.27 g/mol
InChI Key: MRTZPKJBXOQUTA-UHFFFAOYSA-N
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Description

4-((2-Nitrophenyl)thio)butan-2-one is an organic compound with the molecular formula C10H11NO3S It is a derivative of butanone, where a nitrophenylthio group is attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Nitrophenyl)thio)butan-2-one typically involves the reaction of 2-nitrothiophenol with 4-chlorobutan-2-one under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-nitrothiophenol attacks the carbon atom of the chlorobutanone, displacing the chlorine atom and forming the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2-Nitrophenyl)thio)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The nitrophenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: 4-((2-Aminophenyl)thio)butan-2-one.

    Reduction: 4-((2-Nitrophenyl)thio)butan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-Nitrophenyl)thio)butan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((2-Nitrophenyl)thio)butan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in proteins and other biomolecules, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-((2-Aminophenyl)thio)butan-2-one: Similar structure but with an amino group instead of a nitro group.

    4-((2-Methylphenyl)thio)butan-2-one: Similar structure but with a methyl group instead of a nitro group.

    4-((2-Chlorophenyl)thio)butan-2-one: Similar structure but with a chlorine group instead of a nitro group.

Uniqueness

4-((2-Nitrophenyl)thio)butan-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, making the compound useful in various chemical and biological applications.

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

4-(2-nitrophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H11NO3S/c1-8(12)6-7-15-10-5-3-2-4-9(10)11(13)14/h2-5H,6-7H2,1H3

InChI Key

MRTZPKJBXOQUTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCSC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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